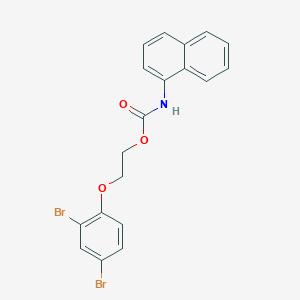![molecular formula C19H21N3O3 B4937150 (3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4937150.png)
(3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is an organic compound with the molecular formula C15H13NO3 It is known for its unique structure, which includes both a dimethylphenyl group and a nitrophenyl group connected via a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 3,4-dimethylphenyl and 4-nitrophenyl compounds under specific conditions. One common method involves the use of 3,4-dimethylphenyl and 4-nitrophenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted products .
Scientific Research Applications
(3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE include:
- (3,4-DIMETHYLPHENYL)(4-NITROPHENYL)METHANONE
- (3,4-DIMETHYLPHENYL)(3-NITROPHENYL)METHANONE
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of dimethylphenyl and nitrophenyl groups connected via a piperazine ring makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-4-16(13-15(14)2)19(23)21-11-9-20(10-12-21)17-5-7-18(8-6-17)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWQNKIESPYUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4937075.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4937081.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)

![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)

![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)
![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)
![8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)
![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)

![2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B4937167.png)
